Creatinine-d5
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Overview
Description
Creatinine-d5 is a deuterated form of creatinine, which is a breakdown product of creatine phosphate in muscle tissue. Creatinine is excreted by the kidneys and is commonly used as a marker to evaluate kidney function. The deuterated form, this compound, is used in scientific research to trace and quantify creatinine levels with higher precision due to its distinct mass difference from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Creatinine-d5 involves the incorporation of deuterium atoms into the creatinine molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: Creatinine can be subjected to deuterium exchange reactions in the presence of deuterated solvents such as deuterium oxide (D2O). This process replaces the hydrogen atoms in creatinine with deuterium atoms.
Chemical Synthesis: this compound can be synthesized by starting with deuterated precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or chemical synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Creatinine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form creatine and other oxidation products.
Reduction: Reduction reactions can convert this compound back to creatine.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include creatine, various oxidation products, and substituted derivatives of this compound. The specific products depend on the reagents and conditions used in the reactions .
Scientific Research Applications
Creatinine-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry to quantify creatinine levels with high precision.
Biology: Employed in metabolic studies to trace the pathways and rates of creatinine metabolism.
Medicine: Utilized in clinical research to study kidney function and diagnose renal diseases.
Industry: Applied in the development of diagnostic assays and analytical methods for creatinine detection .
Mechanism of Action
The mechanism of action of Creatinine-d5 is similar to that of non-deuterated creatinine. It is involved in the creatine-phosphocreatine energy shuttle, which plays a crucial role in cellular energy homeostasis. This compound is filtered by the kidneys and excreted in the urine, making it a valuable marker for kidney function. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise quantification in mass spectrometry-based assays .
Comparison with Similar Compounds
Similar Compounds
Creatinine: The non-deuterated form of Creatinine-d5, commonly used as a marker for kidney function.
Creatine: A precursor to creatinine, involved in energy metabolism in muscle tissue.
Phosphocreatine: A high-energy phosphate compound that donates phosphate groups to adenosine diphosphate to form adenosine triphosphate
Uniqueness of this compound
This compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference from non-deuterated creatinine. This makes it an ideal internal standard for mass spectrometry-based assays, allowing for precise quantification and tracing of creatinine levels in biological samples .
Properties
Molecular Formula |
C4H7N3O |
---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
5,5-dideuterio-2-imino-1-(trideuteriomethyl)imidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2 |
InChI Key |
DDRJAANPRJIHGJ-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C1(C(=O)NC(=N)N1C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1CC(=O)NC1=N |
Origin of Product |
United States |
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